molecular formula C20H24N4O3 B5614135 3-isobutyl-N-{[3-(2-methoxyphenyl)-5-isoxazolyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide

3-isobutyl-N-{[3-(2-methoxyphenyl)-5-isoxazolyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B5614135
M. Wt: 368.4 g/mol
InChI Key: VXCJAQYRZOBVME-UHFFFAOYSA-N
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Description

This compound is related to the class of organic compounds known as pyrazoles, which are heterocyclic aromatic compounds containing a five-membered ring of three carbon atoms and two nitrogen atoms. The specific structure and properties of "3-isobutyl-N-{[3-(2-methoxyphenyl)-5-isoxazolyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide" contribute to its potential applications in various fields, excluding drug use and dosage considerations as requested.

Synthesis Analysis

The synthesis of pyrazole derivatives involves several steps, including the reaction of hydrazine with 1,3-dicarbonyl compounds. While not directly related, studies on similar compounds, such as the synthesis and structural analysis of different pyrazole derivatives, provide insights into potential synthetic pathways and chemical behaviors (Kumara et al., 2018). These methods often involve cycloaddition reactions, amide formation, and substitutions that might be applicable to the synthesis of our compound of interest.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by X-ray crystallography, providing detailed information about the atomic arrangement and conformation. The structural analysis typically includes dihedral angles, intermolecular interactions, and the confirmation of the core pyrazole structure. For instance, compounds with similar structures have shown specific conformational features and hydrogen-bonding patterns that contribute to their stability and reactivity (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, based on the functional groups attached to the core pyrazole ring. The chemical properties can be influenced by the substituents on the nitrogen atoms and the surrounding carbon framework. These reactions are essential for modifying the chemical structure for specific applications or studies.

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystallinity, depend on the molecular structure's specific features. For example, the introduction of isobutyl and methoxy groups can affect the compound's lipophilicity, solubility in organic solvents, and solid-state structure. These properties are crucial for understanding the compound's behavior in different environments and for its application in various fields.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards acids and bases, and stability under different conditions, are defined by the pyrazole core and the attached functional groups. The electronic distribution within the molecule influences its reactivity patterns, interaction with other molecules, and potential as a ligand or a catalyst in chemical reactions.

For more information on the synthesis, structure, and properties of similar compounds, please refer to the provided references and consider them as potential starting points for deeper investigation into "3-isobutyl-N-{[3-(2-methoxyphenyl)-5-isoxazolyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide":

  • (Kumara et al., 2018) - Discusses synthesis, spectral, and X-ray crystal structure of a novel pyrazole derivative.

properties

IUPAC Name

N-[[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-2-methyl-5-(2-methylpropyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-13(2)9-14-10-18(24(3)22-14)20(25)21-12-15-11-17(23-27-15)16-7-5-6-8-19(16)26-4/h5-8,10-11,13H,9,12H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCJAQYRZOBVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN(C(=C1)C(=O)NCC2=CC(=NO2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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